molecular formula C18H34 B1346895 1-Octadecyne CAS No. 629-89-0

1-Octadecyne

Cat. No. B1346895
CAS RN: 629-89-0
M. Wt: 250.5 g/mol
InChI Key: IYDNQWWOZQLMRH-UHFFFAOYSA-N
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Description

1-Octadecyne, also known as octadecyne, is a long-chain unsaturated synthetic hydrocarbon . It is an alpha-olefin and is one of the many isomers of octadecene .


Synthesis Analysis

1-Octadecyne is widely used as a solvent for high-temperature nanocrystal synthesis (120 – 320 °C). It has been observed that 1-octadecyne spontaneously polymerizes under these conditions. The resulting poly(1-octadecyne) has a comparable solubility and size to nanocrystals stabilized by hydrophobic ligands .


Molecular Structure Analysis

The molecular formula of 1-Octadecyne is C18H34 . It is a long-chain hydrocarbon with a terminal alkene group .

Scientific Research Applications

Fabrication of Multiscale Monolayer Patterned Arrays

1-Octadecyne has been used in the fabrication of multiscale monolayer patterned arrays based on a chemomechanical method . The process involves preprocessing a silicon wafer to obtain a hydrogen-terminated silicon surface, scratching rectangular arrays on the silicon surface with a diamond tip in 1-octadecyne solution, and forming silicon free radicals . The 1-octadecyne molecules are then connected with silicon atoms based on Si-C covalent bonds, and the 1-octadecyne nano monolayer is self-assembled on the patterned arrays of the silicon surface .

Enhancing Electrical Performance of Silicon

The application of 1-Octadecyne can significantly enhance the electrical performance of silicon . By removing the oxide layer of the silicon surface and reforming a new Si-H surface, the material’s performance can be significantly enhanced .

Hydrophilicity Alteration

1-Octadecyne has been used to alter the hydrophilicity of surfaces . Sessile water contact angles showed that the hydrophilicity was weakened after the formation of 1-octenecene SAMs on the silicon substrate .

Nanofriction Measurement

The nanofriction of the sample was measured with AFM . The change in nanofriction also demonstrated that the SAMs were formed in accordance with the patterned array .

Chemical Manufacturing

1-Octadecyne is used in the manufacturing of various chemicals . It is often sold as a 96% solution by various scientific chemical suppliers .

Research Use

1-Octadecyne is often used in research settings . It is commonly used in laboratories for various experiments and studies .

Safety And Hazards

Safety data sheets indicate that 1-Octadecyne may form explosive peroxides. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . Containers may explode when heated, and vapors may form explosive mixtures with air .

properties

IUPAC Name

octadec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1H,4-18H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDNQWWOZQLMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90212079
Record name Octadecyne
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Molecular Weight

250.5 g/mol
Source PubChem
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Physical Description

White solid or colorless liquid; mp = 22.5 deg C; [GFS Chemicals MSDS] Melting point = 27 deg C; [ChemSampCo MSDS]
Record name 1-Octadecyne
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Product Name

1-Octadecyne

CAS RN

629-89-0
Record name 1-Octadecyne
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Record name 1-Octadecyne
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Record name Octadecyne
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Record name Octadecyne
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Record name 1-OCTADECYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 1-Octadecyne and what are its potential applications?

A1: 1-Octadecyne is a long-chain alkyne, a hydrocarbon containing a carbon-carbon triple bond. Research primarily focuses on its use as a surface modifier for creating stable monolayers on various substrates like silicon [, ]. These monolayers exhibit excellent hydrolytic and thermal stability, making them promising for applications in microelectronics, sensors, and biocompatible materials.

Q2: What is the structural characterization of 1-Octadecyne?

A2: 1-Octadecyne has the molecular formula C18H34 and a molecular weight of 250.47 g/mol. Spectroscopic data, particularly from infrared (IR) spectroscopy, confirms the presence of the characteristic carbon-carbon triple bond and provides insights into its binding geometry on surfaces [].

Q3: How does 1-Octadecyne bind to silicon surfaces, and why is this significant?

A3: 1-Octadecyne forms two Si-C bonds per molecule with hydrogen-terminated silicon surfaces through a thermal reaction []. This double bond formation results in monolayers with superior order and stability compared to monolayers formed by 1-alkenes, which only create a single Si-C bond []. This enhanced stability is crucial for device performance and longevity.

Q4: How does the stability of 1-Octadecyne monolayers compare to other surface modifications?

A4: Studies have shown that 1-Octadecyne monolayers on silicon carbide (SiC) and silicon (Si) substrates exhibit exceptional stability under both hydrolytic and thermal stress []. They demonstrate stability in acidic, basic, and neutral aqueous solutions, even after prolonged exposure. Furthermore, they withstand temperatures above 260°C in a vacuum, outperforming many other organic monolayers [].

Q5: What analytical techniques are used to identify and characterize 1-Octadecyne?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique used to identify and quantify 1-Octadecyne in plant extracts and other complex mixtures [, , , , , , ]. Additionally, X-ray reflectivity and Atomic Force Microscopy (AFM) can be employed to characterize the structural properties of 1-Octadecyne monolayers on surfaces [].

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